molecular formula C6H6ClN3 B2665810 Imidazo[1,2-a]pyrazine hydrochloride CAS No. 2380041-89-2

Imidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2665810
CAS No.: 2380041-89-2
M. Wt: 155.59
InChI Key: GNVVVGFNLCSSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine hydrochloride is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis and drug development. This compound is characterized by its fused bicyclic structure, which imparts unique chemical and biological properties. It serves as a crucial scaffold in medicinal chemistry, enabling the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit enhanced biological activity or altered chemical properties.

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyrazines have shown promising anticancer properties. For instance:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated that certain derivatives exhibit cytotoxic effects against a wide range of cancer cell lines (NCI-60 panel), with some compounds achieving GI50 values as low as 0.80 µM .
  • Mechanism of Action : Some compounds act by intercalating into DNA, disrupting replication processes .

Antibacterial Activity

Research indicates that imidazo[1,2-a]pyrazines can inhibit bacterial growth:

  • Targeting Helicobacter pylori : A series of derivatives have been developed as inhibitors of the HP0525 ATPase from H. pylori, showing potential as antibacterial agents .

Antiviral Activity

Recent studies have highlighted the antiviral potential of these compounds:

  • Inhibition of SARS-CoV-2 Protease : Certain imidazo[1,2-a]pyrazines have demonstrated remarkable inhibitory effects against SARS-CoV-2 main protease with IC50 values as low as 21 nM .

Other Pharmacological Activities

Imidazo[1,2-a]pyrazines also exhibit:

  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to reduce inflammation in various models .
  • Antioxidant Properties : Some derivatives have shown promising results in antioxidant assays .

Case Study 1: Anticancer Efficacy

A study investigated a specific imidazo[1,2-a]pyrazine derivative (Compound 31) which was found to be cytotoxic against 51 cancer cell lines. The compound's broad range of growth inhibition suggests its potential as a lead candidate for further development in cancer therapy .

CompoundActivityGI50 Value (µM)
Compound 31Cytotoxicity0.80 - 2.87

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of imidazo[1,2-a]pyrazines, several derivatives were synthesized and tested against H. pylori. The most potent inhibitors showed IC50 values ranging from 6 to 48 µM against the HP0525 ATPase enzyme .

CompoundTarget EnzymeIC50 Value (µM)
Compound 11HP0525 ATPase6
Compound 5HP0525 ATPase20

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine hydrochloride varies depending on its application. In medicinal chemistry, the compound often targets specific enzymes or receptors, modulating their activity. For instance, certain derivatives inhibit kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of protein kinases and the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyrazine hydrochloride stands out due to its versatile reactivity and broad range of biological activities. Its ability to undergo various chemical transformations and its efficacy in different therapeutic areas make it a unique and valuable compound in scientific research and industrial applications.

Biological Activity

Imidazo[1,2-a]pyrazine hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocycles that serve as versatile scaffolds in drug development. Their unique structural characteristics enable them to interact with various biological targets, leading to a wide range of pharmacological effects.

Biological Activities

The biological activities of imidazo[1,2-a]pyrazine derivatives include:

  • Anticancer Activity : Recent studies have demonstrated that imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown potency against various cancer cell lines with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antiviral Properties : A notable derivative (A4) has been identified as a potent anti-influenza agent, particularly effective against oseltamivir-resistant strains. It operates through direct binding to the viral nucleoprotein, preventing its nuclear accumulation and disrupting viral replication processes .
  • Antimicrobial Effects : Imidazo[1,2-a]pyrazines have also been reported to possess antibacterial and antifungal activities. These compounds inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
  • Neuropharmacological Effects : Some derivatives demonstrate anticonvulsant and anxiolytic activities, contributing to their potential use in treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-a]pyrazine derivatives. Modifications at specific positions on the pyrazine ring can significantly enhance their biological activity. For example:

PositionModificationEffect
6Alkyl substitutionIncreased anticancer activity
7HalogenationEnhanced antiviral potency

Case Studies

  • Anticancer Study : A study evaluated a series of imidazo[1,2-a]pyrazine derivatives against NCI-60 cancer cell lines. The most effective compound exhibited a GI50 value ranging from 0.80 to 2.87 µM across multiple cell lines, demonstrating broad-spectrum cytotoxicity .
  • Antiviral Research : The derivative A4 was tested against the H1N1/pdm09 strain of influenza virus. It showed an EC50 value of 2.75 µM with favorable selectivity indices (SI), indicating its potential as a therapeutic agent against resistant viral strains .

Synthesis Methods

Synthesis of this compound typically involves multi-step reactions including:

  • Cyclization Reactions : Utilizing precursors like amino acids or other heterocycles under acidic or basic conditions.
  • Catalytic Methods : Employing Lewis acids or transition metal catalysts to facilitate the formation of the pyrazine ring.

Recent advancements have introduced iodine-catalyzed methods that enhance yield and reduce reaction times significantly .

Properties

IUPAC Name

imidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVVVGFNLCSSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.